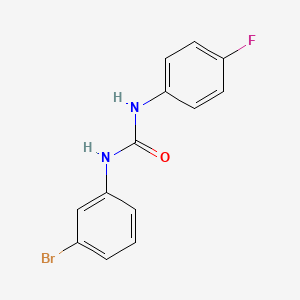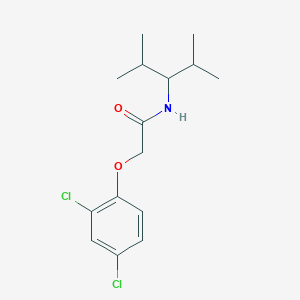
N-(2-methoxy-5-nitrophenyl)prop-2-enamide
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-methoxy-3-nitrobenzaldehyde in ethanol . The reaction conditions typically include mild temperatures and the presence of a base to facilitate the nucleophilic attack on the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxy-5-nitrophenyl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted by nucleophiles under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions often involve mild temperatures and the presence of a solvent like ethanol or methanol.
Major Products
The major products formed from these reactions include amines and substituted derivatives of the original compound. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-nitrophenyl)prop-2-enamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group and the prop-2-enamide moiety contribute to the compound’s overall reactivity and ability to interact with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: This compound shares a similar structure but has an ester group instead of an amide group.
2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Another structurally related compound with additional methoxy groups.
Uniqueness
N-(2-methoxy-5-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a range of chemical modifications, making it a versatile compound in synthetic chemistry and biological research .
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-10(13)11-8-6-7(12(14)15)4-5-9(8)16-2/h3-6H,1H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABBJSJRVIXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile](/img/structure/B5720442.png)


![4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5720478.png)
![Furan-2-yl-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B5720479.png)
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)

![[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate](/img/structure/B5720500.png)
![4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5720513.png)


![1-(2-Fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
